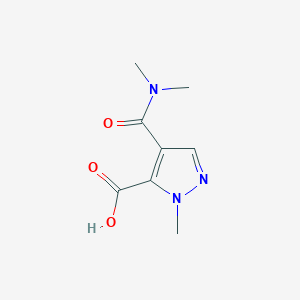
5,5-dimethylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,5-dimethylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexanamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethylhexanamide+SOCl2→this compound+HCl+SO2
This method involves the dehydration of the amide to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed
Hydrolysis: 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-dimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5,5-dimethylhexanenitrile depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanenitrile: A simpler nitrile with a straight-chain structure.
5-Hexenenitrile: Contains a double bond in the carbon chain.
5-Methylhexanenitrile: Similar structure with a single methyl group substitution
Uniqueness
5,5-dimethylhexanenitrile is unique due to the presence of two methyl groups at the 5th position, which can influence its reactivity and physical properties compared to other nitriles. This structural feature can affect its boiling point, solubility, and interactions with other molecules .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
5,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
WVRLZGYZLCMBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylic acid](/img/structure/B8716014.png)













